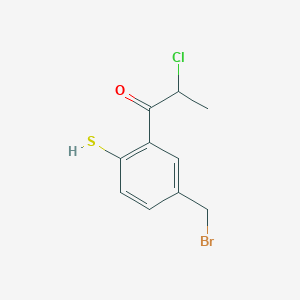
1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound with a complex structure, featuring a bromomethyl group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce disulfides or thiols, respectively.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into its medicinal properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group.
2-Chloropropanone: Shares the chloropropanone moiety.
Thiophenol: Contains a mercapto group.
Uniqueness
1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromomethyl and a mercapto group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-4-7(5-11)2-3-9(8)14/h2-4,6,14H,5H2,1H3 |
Clé InChI |
CEXRREPDZGIACD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)CBr)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


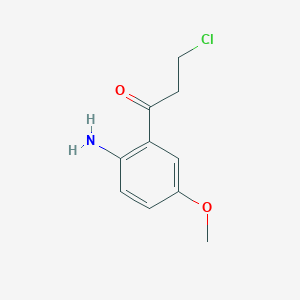
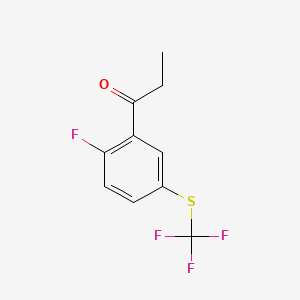


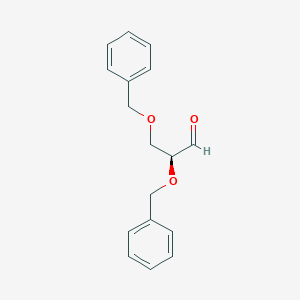

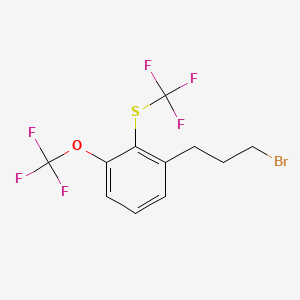

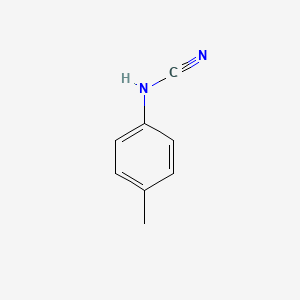
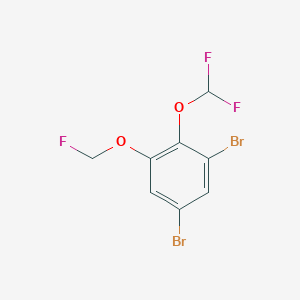
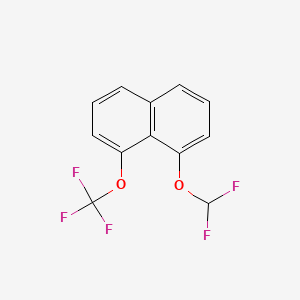
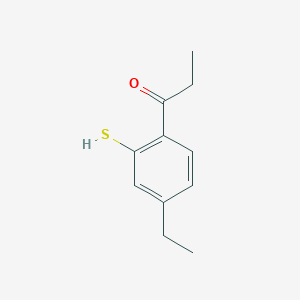
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
